molecular formula C17H17N3O B2780679 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 331739-50-5

2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B2780679
CAS No.: 331739-50-5
M. Wt: 279.343
InChI Key: DBGYVGHZDUOFGM-UHFFFAOYSA-N
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Description

“2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one” is a chemical compound. It’s also known as Pinoxaden . It’s a herbicide used for post-emergence control of annual grass weeds in some cereal crops .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its chemical formula C₂₃H₃₂N₂O₄ . It has a molecular mass of 400.51 . The International Chemical Identifier (InChI) is InChI=1S/C23H32N2O4/c1-7-16-13-15 (3)14-17 (8-2)18 (16)19-20 (26)24-9-11-28-12-10-25 (24)21 (19)29-22 (27)23 (4,5)6/h13-14H,7-12H2,1-6H3 .

Scientific Research Applications

Synthesis and Antitubercular Activity

  • Antitubercular Activity : A study by Pandit and Dodiya (2012) detailed the synthesis and evaluation of novel pyrazole–quinazolinone hybrid analogs for their antitubercular activity. Compounds exhibited significant inhibition against Mycobacterium tuberculosis, showcasing the potential of these derivatives as antitubercular agents (Pandit & Dodiya, 2012).

Structural Characterization and Molecular Interactions

  • Molecular Structure and Hydrogen Bonding : Cruz et al. (2006) reported on the structural analysis of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones, highlighting the importance of hydrogen bonding and π-π stacking interactions in determining the molecular and crystalline structure of these compounds (Cruz et al., 2006).

Antimicrobial and Anticancer Activities

  • Antimycobacterial Activity : Quiroga et al. (2014) synthesized benzopyrazolo[3,4-b]quinolindiones and evaluated their antimycobacterial activity against several Mycobacterium spp., identifying compounds with potent activity, underscoring the therapeutic potential of these derivatives in treating mycobacterial infections (Quiroga et al., 2014).

  • Antiproliferative Agents and Kinase Inhibition : Mohareb et al. (2017) explored the synthesis of pyrazolo[5,1-b]quinazoline-2-carboxylate and its thiazole derivatives, assessing their antiproliferative activity and inhibition of Pim-1 kinase, highlighting their potential as anticancer agents (Mohareb, Abdo, & Wardakhan, 2017).

Antioxidant and Anti-inflammatory Activities

  • Evaluation as Antioxidant and Anti-inflammatory Agents : Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some compounds exhibited promising activities, suggesting the potential of these derivatives in developing new therapeutic agents (Mahajan et al., 2016).

Mechanism of Action

As a herbicide, Pinoxaden works by inhibiting the Acetyl-CoA carboxylase (ACCase), which is a key enzyme in the fatty acid synthesis pathway in plants .

It’s moderately mobile in the environment .

Safety and Hazards

Pinoxaden has been flagged for potential genotoxic effects on human health . It also has moderate ecotoxicity, affecting fish, daphnia, and earthworms .

Properties

IUPAC Name

2-methyl-3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-15(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)17(21)20(16)19-11/h2-4,7-8,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDWWRANUMHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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